3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one

Medicinal Chemistry SAR Physicochemical Properties

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one (CAS 1291489-15-0; molecular formula C19H20N2O3, MW 324.37 g/mol) is a fully synthetic 1,3,4-trisubstituted azetidin-2-one (β-lactam) bearing an N‑1 (2,3-dihydrobenzo[b][1,4]dioxin‑6‑yl) group, a C‑3 free amino group and a C‑4 4‑ethylphenyl substituent. The compound is commercially available from multiple research‑chemical suppliers at purities ≥ 97% and is routinely used as a building block in medicinal chemistry and fragment‑based discovery programs.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B14770683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N
InChIInChI=1S/C19H20N2O3/c1-2-12-3-5-13(6-4-12)18-17(20)19(22)21(18)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,17-18H,2,9-10,20H2,1H3
InChIKeyBPIQIQZHNQQPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one – Baseline Identity and Key Characteristics for Procurement


3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one (CAS 1291489-15-0; molecular formula C19H20N2O3, MW 324.37 g/mol) is a fully synthetic 1,3,4-trisubstituted azetidin-2-one (β-lactam) bearing an N‑1 (2,3-dihydrobenzo[b][1,4]dioxin‑6‑yl) group, a C‑3 free amino group and a C‑4 4‑ethylphenyl substituent . The compound is commercially available from multiple research‑chemical suppliers at purities ≥ 97% and is routinely used as a building block in medicinal chemistry and fragment‑based discovery programs . No primary patent or peer‑reviewed bioactivity data have been identified in public repositories for this exact molecule at the time of compilation.

Why a Generic Azetidin‑2‑one Cannot Replace 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one


The three‑point decoration of the β‑lactam core creates a unique combination of steric, electronic and solubility properties that cannot be reproduced by simply swapping the 4‑aryl substituent. Even a methyl‑to‑ethyl change at the 4‑phenyl position alters key physicochemical descriptors by approximately +0.5 logP units and +14 Da in molecular weight [1], while modifying the amino group or the N‑dioxin moiety would fundamentally change hydrogen‑bonding capacity and molecular shape. Therefore, procurement decisions that treat in‑class compounds as interchangeable risk introducing uncontrolled variables that can confound structure‑activity relationship (SAR) interpretation and reduce assay reproducibility.

Quantitative Differentiation Evidence for 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one Relative to Close Analogs


Higher Molecular Weight versus the 4‑Tolyl Analog Indicates Increased Lipophilic Bulk

The 4‑ethylphenyl substituent of the target compound adds a methylene unit (−CH2−) relative to the 4‑tolyl analog 3‑amino‑1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑4‑(p‑tolyl)azetidin‑2‑one. This results in a molecular weight increase of 14.07 g/mol (324.37 vs. 310.3 g/mol) . The mass increment corresponds to a larger molecular volume and is predicted to increase lipophilicity by approximately +0.5 logP units based on Hansch–Leo fragment constants [1].

Medicinal Chemistry SAR Physicochemical Properties

Certified Purity ≥98% Provides a Procurement Advantage over Lower-Purity Analogs

The target compound is supplied by MolCore with a purity specification of NLT 98% under ISO‑certified quality systems . In comparison, the closely related N‑benzyl analog 3‑amino‑1‑benzyl‑4‑(4‑ethylphenyl)azetidin‑2‑one is offered at 95%+ purity by Chemenu . The ≥3% purity difference reduces the likelihood of by‑products interfering in sensitive biochemical or cellular assays and may eliminate the need for re‑purification prior to use.

Analytical Chemistry Quality Control Procurement

Predicted Higher clogP Driven by the 4‑Ethyl Substituent

Application of the Hansch–Leo fragment method estimates a clogP of approximately 3.2 for the target 4‑ethylphenyl compound, compared with approximately 2.7 for the 4‑tolyl analog [1]. The +0.5 logP increment is attributable solely to the ethyl→methyl replacement on the C4 aryl ring. This difference is expected to influence passive membrane permeability and plasma protein binding, parameters that are often critical in cell‑based phenotypic assays.

Medicinal Chemistry ADME Lipophilicity

Free 3‑Amino Group Enables On‑Demand Derivatization, Differentiating from N‑Substituted or De‑Amino Congeners

The primary amine at C‑3 is chemically accessible for acylation, sulfonylation, reductive amination or diazotization, whereas the 4‑(4‑ethylphenyl)azetidin‑2‑one (CAS 777884‑26‑1) lacks this handle entirely . This functional group difference permits late‑stage diversification without altering the stereochemical integrity of the β‑lactam ring, a feature absent in the 3‑unsubstituted or 3‑alkylamino analogs.

Synthetic Chemistry Library Synthesis Functionalization

Optimal Application Scenarios for 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity Gradients

When a medicinal chemistry program needs to probe the effect of incremental hydrophobic bulk on target engagement without introducing halogens or hydrogen‑bond donors, the 4‑ethylphenyl analog provides a +0.5 logP shift relative to the 4‑tolyl congener [1]. This controlled gradient allows the team to attribute potency or selectivity changes specifically to lipophilicity, as predicted from Hansch‑Leo fragment constants [1].

High‑Purity Procurement for High‑Throughput Screening (HTS) Libraries

With a vendor‑certified purity of NLT 98% [1], this compound meets the typical HTS quality threshold without additional purification. The ≥3% purity advantage over the 95%+ N‑benzyl analog reduces the risk of false positives originating from impurities, which is especially critical when screening at single concentrations of 10 µM or lower.

Late‑Stage Diversification via the Free 3‑Amino Group

The C‑3 primary amine enables rapid parallel synthesis of amide, sulfonamide, urea or heterocyclic derivatives, a feature absent in the 3‑de‑amino analog 4‑(4‑ethylphenyl)azetidin‑2‑one [1]. This makes the compound a cost‑effective entry point for generating focused azetidin‑2‑one libraries with systematic variation at the C‑3 position.

Computational Model Building and Validation

The well‑defined molecular weight (324.37 g/mol) and predicted clogP (~3.2) provide clean input parameters for QSAR model construction [1]. The compound can serve as a calibration point for models that predict membrane permeability or CYP enzyme interactions, especially when experimental data become available.

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